REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][c:5]([F:8])[cH:6][cH:7]1.[Br:9][Mg:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1>>[c:2]1(-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[n:3][cH:4][c:5]([F:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br[Mg]c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Fc1ccc(-c2ccccc2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |